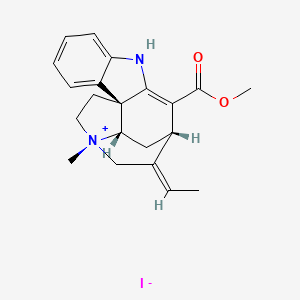

Akuammicine methiodide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

5307-23-3 |

|---|---|

Molecular Formula |

C21H25IN2O2 |

Molecular Weight |

464.3 g/mol |

IUPAC Name |

methyl (1R,11S,12E,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate;iodide |

InChI |

InChI=1S/C21H24N2O2.HI/c1-4-13-12-23(2)10-9-21-15-7-5-6-8-16(15)22-19(21)18(20(24)25-3)14(13)11-17(21)23;/h4-8,14,17H,9-12H2,1-3H3;1H/b13-4-;/t14-,17-,21+,23?;/m0./s1 |

InChI Key |

NDLAPUVJJLEQBQ-VKCYNNHXSA-N |

SMILES |

C/C=C1C[N@+]2(C)CC[C@@]34[C@@H]2C[C@@H]/1C(C(OC)=O)=C3Nc5ccccc54.[I-] |

Isomeric SMILES |

C/C=C\1/C[N+]2(CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC)C.[I-] |

Canonical SMILES |

CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)C.[I-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Akuammicine methiodide |

Origin of Product |

United States |

Occurrence, Isolation, and Structural Elucidation of Akuammicine

Natural Distribution within Plant Families

Akuammicine (B1666747) is primarily found within the Apocynaceae plant family, a large family of flowering plants. ebi.ac.ukwikipedia.orgebi.ac.uk This family is known for producing a diverse array of biologically active compounds, including numerous alkaloids. ddtjournal.net

Key Plant Sources:

The alkaloid has been identified and isolated from several key plant species within the Apocynaceae family. These include:

Picralima nitida : The seeds of this West African tree are a well-known source of akuammicine and other related alkaloids. wikipedia.orgnih.govchemrxiv.orgresearchgate.netdigitellinc.com

Alstonia scholaris : Commonly known as the devil's tree, this plant has been found to contain akuammicine and its derivatives, such as akuammicine N-oxide, in its trunk and root bark. ddtjournal.netrsc.orgnih.govthieme-connect.com

Catharanthus roseus : Also known as the Madagascar periwinkle, this plant is a significant source of various indole (B1671886) alkaloids, including akuammicine. iucr.orgfourwaves.comtargetmol.commedkoo.com It has been extensively studied for its rich phytochemical profile. iucr.orgnih.gov

Vinca major and Vinca minor : These species, commonly known as periwinkles, also contain akuammicine. ebi.ac.ukebi.ac.uk

Table 1: Plant Sources of Akuammicine

| Plant Species | Family | Part(s) Containing Akuammicine |

|---|---|---|

| Picralima nitida | Apocynaceae | Seeds wikipedia.orgnih.govchemrxiv.orgresearchgate.netdigitellinc.com |

| Alstonia scholaris | Apocynaceae | Trunk Bark, Root Bark ddtjournal.netrsc.orgnih.govthieme-connect.com |

| Catharanthus roseus | Apocynaceae | Aerial Parts, Seedlings iucr.orgfourwaves.comtargetmol.commedkoo.comnih.gov |

| Vinca major | Apocynaceae | Leaves ebi.ac.ukebi.ac.uk |

Strategies for Isolation and Purification from Plant Material

The isolation and purification of akuammicine from its natural plant sources involve a series of sophisticated extraction and chromatographic techniques. A general approach begins with the extraction of alkaloids from the plant material using an acidic aqueous solution. iucr.orggoogle.com The plant material, often dried and powdered, is treated with an acid to protonate the alkaloids, rendering them more soluble in the aqueous phase. iucr.orgnih.gov

Following the initial extraction, a common strategy involves liquid-liquid extraction. The acidic extract is basified, typically with a solution of sodium hydroxide, to deprotonate the alkaloids, making them soluble in organic solvents like chloroform. iucr.orgnih.gov This allows for their separation from water-soluble components.

Further purification is achieved through various chromatographic methods. Column chromatography using silica (B1680970) gel is a frequently employed technique. iucr.orgnih.gov Modern, more advanced methods such as high-performance countercurrent chromatography (HPCCC) and preparative high-performance liquid chromatography (HPLC) on C18 columns are also utilized for efficient separation and isolation of pure akuammicine. iucr.orgnih.govmdpi.comnih.gov The purity of the isolated compound is often monitored using thin-layer chromatography (TLC). iucr.orgnih.gov In some instances, pH-zone-refining countercurrent chromatography has been specifically developed to isolate a range of alkaloids, including akuammicine, from plant extracts. researchgate.net

Advanced Spectroscopic and Crystallographic Techniques for Akuammicine Structure Confirmation

The definitive structure of akuammicine has been established through the application of a suite of advanced analytical methods.

X-ray crystallography has been pivotal in confirming the three-dimensional structure and absolute stereochemistry of akuammicine. wikipedia.orgiucr.org A 2017 study reported the crystal structure of akuammicine isolated from Catharanthus roseus. iucr.orgnih.gov The analysis revealed that akuammicine crystallizes in the P1 space group with two independent but structurally similar molecules in the unit cell. iucr.orgnih.gov Crucially, this technique confirmed the absolute configuration at the stereocenters, establishing it as S at the C3 and C15 positions and R at the C7 position. iucr.orgnih.gov

A combination of spectroscopic techniques is essential for the comprehensive structural elucidation of akuammicine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are fundamental in assigning the proton and carbon resonances and confirming the connectivity of the atoms within the molecule. iucr.orgnih.govnih.gov The chemical shifts observed in the NMR spectra provide detailed information about the chemical environment of each atom. iucr.orgnih.govresearcher.life

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of akuammicine. iucr.orgnih.gov The detection of the protonated molecule [M+H]⁺ at an m/z of 323 is a key indicator of its presence. iucr.orgnih.gov Tandem mass spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns. iucr.orgnih.govresearchgate.net

Ultraviolet (UV) Spectroscopy: The UV spectrum of akuammicine exhibits characteristic absorption maxima that are indicative of its indole chromophore. clockss.org

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules like akuammicine. researchgate.netresearcher.lifersc.org By comparing the experimental ECD spectrum with theoretically calculated spectra, the absolute configuration of the molecule can be determined. researcher.life This method complements the findings from X-ray crystallography.

Table 2: Spectroscopic Data for Akuammicine

| Technique | Key Findings |

|---|---|

| ¹H NMR | Provides detailed information on proton environments and their couplings. iucr.orgresearcher.liferesearchgate.net |

| ¹³C NMR | Assigns chemical shifts for all 20 carbon atoms in the molecule. iucr.orgnih.govresearcher.lifenih.gov |

| ESI-MS | Detects the protonated molecule [M+H]⁺ at m/z 323. iucr.orgnih.govnih.gov |

| MS/MS | Shows characteristic fragmentation patterns, with a major fragment at m/z 291. iucr.orgnih.gov |

| UV | Reveals absorption maxima characteristic of the indole chromophore. clockss.org |

| ECD | Helps determine the absolute configuration by analyzing the differential absorption of circularly polarized light. researchgate.netresearcher.life |

Biosynthetic Pathways of Akuammicine

Precursor Incorporation and Early Stages of MIA Biosynthesis

The journey to synthesizing akuammicine (B1666747) begins with fundamental precursors. Like all monoterpene indole (B1671886) alkaloids, its biosynthesis originates from the amino acid tryptophan. wikipedia.org Tryptophan undergoes a series of reactions to eventually form tryptamine (B22526). frontiersin.org In parallel, the iridoid pathway produces secologanin (B1681713). frontiersin.org The condensation of tryptamine and secologanin is a crucial step, catalyzed by the enzyme strictosidine (B192452) synthase (STR), which yields strictosidine. frontiersin.orgmpg.de Strictosidine is the universal precursor for the entire family of over 2,000 monoterpene indole alkaloids. researchgate.netnih.gov

The subsequent step involves the deglycosylation of strictosidine, a reaction catalyzed by strictosidine-β-D-glucosidase (SGD). mpg.denih.gov This reaction removes the glucose moiety, leading to the formation of the unstable strictosidine aglycone. nih.gov This aglycone can exist in several isomeric forms, one of which is 4,21-dehydrogeissoschizine (B1238243), a key intermediate in the path towards akuammicine. nih.govresearchgate.net

Enzymatic Transformations Leading to Akuammicine

The conversion of the early precursors into the characteristic Strychnos alkaloid scaffold of akuammicine involves a series of precise enzymatic transformations. nih.govrsc.org

Role of Alcohol Dehydrogenases and Cytochrome P450 Enzymes

Following the formation of 4,21-dehydrogeissoschizine, an alcohol dehydrogenase plays a critical role. nih.gov Specifically, a medium-chain alcohol dehydrogenase known as geissoschizine synthase (GS) reduces 4,21-dehydrogeissoschizine to form geissoschizine. nih.govrsc.orgnih.gov This reduction is a pivotal step, setting the stage for subsequent oxidative rearrangements. nih.gov

The next major transformation is orchestrated by a cytochrome P450 enzyme. nih.govnih.gov These enzymes are known for their role in oxidative transformations in plant metabolism. nih.gov In the biosynthesis of akuammicine, a specific cytochrome P450, geissoschizine oxidase (GO), catalyzes the complex oxidative rearrangement of geissoschizine. nih.govrsc.orgnih.gov

Geissoschizine Oxidase Activity and Strychnos Alkaloid Scaffold Formation

Geissoschizine oxidase (GO), also known as CYP71D1V1, is a key enzyme that directs the biosynthesis towards the Strychnos alkaloid class. researchgate.netrsc.orgnih.gov The concerted action of geissoschizine synthase (GS) and geissoschizine oxidase (GO) on the strictosidine aglycone is necessary for the formation of the akuammicine scaffold. nih.gov The reaction catalyzed by GO is complex, involving the formation of a C2-C16 bond, the breaking of the C2-C3 bond, the formation of a new C3-C7 bond, and the cleavage of the C16-C17 bond with the loss of a formaldehyde (B43269) group. rsc.orgnih.gov This intricate rearrangement transforms the tetrahydro-β-carboline scaffold of the precursor into the distinctive Strychnos scaffold of akuammicine. nih.govrsc.orgnih.gov The product of this enzymatic reaction is actually preakuammicine, which is then believed to undergo a non-enzymatic deformylation to yield the stable alkaloid, akuammicine. nih.govresearchgate.net The production of formaldehyde in equimolar amounts to akuammicine supports the formation of preakuammicine as an intermediate. nih.gov

Relationship of Akuammicine Biosynthesis to Other Key MIA Pathways

The biosynthetic pathway of akuammicine is intricately linked to the formation of other medicinally important monoterpene indole alkaloids. Preakuammicine, the direct precursor to akuammicine, is a central branching point in MIA biosynthesis. nih.govnih.govresearchgate.net It serves as the precursor for the anticancer agents vinblastine (B1199706) and vincristine (B1662923), as well as numerous other biologically active compounds. nih.govnih.govebi.ac.uk

The formation of the Strychnos scaffold by geissoschizine oxidase is a critical juncture. From this point, the pathway can diverge to produce various classes of alkaloids, including the iboga and aspidosperma types. nih.gov For instance, the biosynthesis of stemmadenine (B1243487) acetate (B1210297), an intermediate on the path to vinblastine and vincristine, involves the action of geissoschizine oxidase followed by further enzymatic steps. mpg.deresearchgate.net This highlights the pivotal role of the enzymes involved in akuammicine formation in creating the chemical diversity seen in the monoterpene indole alkaloid family. nih.gov

Metabolic Engineering Approaches for Akuammicine Production and Pathway Elucidation

The elucidation of the akuammicine biosynthetic pathway has opened avenues for metabolic engineering to enhance the production of this and other valuable alkaloids. nih.govnih.gov By understanding the key enzymes involved, researchers can employ synthetic biology strategies in heterologous hosts like Nicotiana benthamiana or yeast (Saccharomyces cerevisiae). mpg.deresearchgate.net

Reconstituting the biosynthetic pathway in a heterologous system allows for the production of specific alkaloids and the generation of novel "un-natural" compounds by feeding the system with modified precursors. mpg.de For example, introducing the genes for the necessary enzymes into N. benthamiana has been explored to produce alkaloid analogs. mpg.de Challenges in this approach include the instability of some biosynthetic intermediates and optimizing the expression and localization of the enzymes to improve yields. mpg.de

Furthermore, identifying the genes responsible for these biosynthetic steps, often through transcriptomic analysis of medicinal plants like Catharanthus roseus and Alstonia scholaris, is crucial. nih.govrsc.orgnih.gov The discovery of geissoschizine synthase and geissoschizine oxidase was a significant step forward, enabling further exploration of the downstream pathways and facilitating efforts to produce high-value MIAs through metabolic engineering. nih.gov Reciprocal mutations in paralogous enzymes like rhazimal synthase and geissoschizine oxidase have been used to investigate and even switch the catalytic outcome, demonstrating the potential to engineer enzymes for specific products. rsc.orgnih.gov

Chemical Synthesis of Akuammicine

Total Synthesis Methodologies

The total synthesis of akuammicine (B1666747), a complex Strychnos indole (B1671886) alkaloid, has been achieved through various strategic approaches. These methodologies are broadly categorized into racemic syntheses, which produce an equal mixture of both enantiomers, and asymmetric syntheses, which selectively produce a single enantiomer.

Racemic Syntheses

Early and numerous total syntheses of akuammicine resulted in its racemic form, (±)-akuammicine. These routes have been instrumental in developing and showcasing novel synthetic reactions. One notable approach involves a nickel(0)-promoted double cyclization starting from 3a-(o-nitrophenyl)hexahydroindol-4-ones to construct the core structure of (±)-akuammicine. acs.orgcapes.gov.br Another strategy employs an interrupted Bischler–Napieralski reaction, which allows for the creation of complex tetracyclic spiroindolines that serve as key intermediates for the synthesis of (±)-akuammicine in a concise manner. rsc.org

A ligand-promoted catalytic [4+2] annulation reaction between indole derivatives and donor-acceptor cyclobutanes provides an atom-economical pathway to cyclohexa-fused indolines. nih.gov This method serves as a general protocol for accessing a common core scaffold that can be elaborated into both (±)-akuammicine and (±)-strychnine. nih.govoup.com Other concise racemic syntheses have been realized in as few as six operations, featuring key steps like a vinylogous Mannich reaction, a sequential one-pot spirocyclization/intramolecular aza-Baylis–Hillman reaction, and a Heck cyclization. researchgate.netacs.orgnih.gov

Table 1: Selected Racemic Total Synthesis Strategies for (±)-Akuammicine

| Key Strategy/Reaction | Principal Investigators | Notable Features | Citations |

|---|---|---|---|

| Nickel(0)-Promoted Double Cyclization | Solé, Bonjoch, Bosch | Forms the pentacyclic core from a hexahydroindolone precursor. | acs.orgcapes.gov.br |

| Interrupted Bischler–Napieralski Reaction | Faltracco, Ruijter | Judicious substrate design provides access to tetracyclic spiroindoline intermediates. | rsc.org |

| [4+2] Annulation | Tang, Y. et al. | Reaction of indoles with donor-acceptor cyclobutanes to form a common scaffold. | nih.govoup.comlookchem.com |

| Vinylogous Mannich / Heck Cyclization | Unspecified | A concise 6-operation synthesis. | researchgate.netacs.orgnih.gov |

Asymmetric Syntheses

The demand for enantiomerically pure alkaloids for biological studies spurred the development of asymmetric syntheses. A landmark achievement in this area is the collective synthesis of six different Strychnos alkaloids, including akuammicine, from a single chiral intermediate. rsc.org This was accomplished using an organocascade catalysis approach that establishes the initial chirality with high enantioselectivity. rsc.orgnih.gov The resulting versatile intermediate can be divergently converted to various alkaloids, with the total synthesis of (-)-akuammicine being achieved from a late-stage intermediate. nih.gov

More recent innovations include the use of thiophene (B33073) S,S-dioxide cycloaddition cascades. chemrxiv.org An intramolecular cascade was first tested in a racemic synthesis of akuammicine. chemrxiv.org Subsequent development of asymmetric variants using chiral auxiliaries, such as a camphorsultam group, enabled highly stereoselective and scalable syntheses of the core tricyclic indoline (B122111) structure, paving the way for enantioselective syntheses of Strychnos alkaloids. chemrxiv.org In some strategies, the use of a chiral SaBOX ligand in the [4+2] annulation reaction of indoles and cyclobutanes has achieved excellent enantioselectivity, with up to 94% ee (enantiomeric excess). nih.gov

Cascade reactions, where multiple chemical bonds are formed in a single operation, have been a driving force in the efficient synthesis of akuammiline (B1256633) alkaloids. nih.gov These reactions rapidly build molecular complexity from simpler starting materials, a significant advantage in constructing intricate natural products. rsc.orgnih.gov

Several total syntheses of akuammicine are distinguished by their use of innovative cascade reactions:

Organocascade Polycyclization : A strategy developed by the MacMillan group involves an organocatalytic cascade that unites simple precursors into a complex polycyclic scaffold with high stereocontrol. rsc.orgnih.gov This powerful approach provides a common chiral starting point for the synthesis of numerous alkaloids. rsc.org

Interrupted Bischler–Napieralski Cascade : This reaction pathway generates complex tetracyclic spiroindolines in a single step from styrylacetamides under Bischler–Napieralski conditions, which can then be converted to akuammicine. rsc.org

Nickel(0)-Promoted Double Cyclization : This cascade process effectively forges the final two rings of the akuammicine skeleton. acs.org

Thiophene S,S-Dioxide Cycloaddition Cascade : This method involves a halide substitution, an intramolecular [4+2] cycloaddition, and a cheletropic extrusion of sulfur dioxide in a cascade sequence to rapidly assemble the alkaloid's core. chemrxiv.org

Annulation protocols, or ring-forming reactions, are also central to many synthetic routes. A prominent example is the [4+2] annulation of donor-acceptor cyclobutanes with indoles, which efficiently constructs the cyclohexa-fused indoline core of akuammicine. nih.govlookchem.comresearchgate.net This method has been applied as a general protocol for the formal total synthesis of (±)-strychnine and the total synthesis of (±)-akuammicine from a shared intermediate. nih.gov

Racemic and Asymmetric Synthesis Strategies

Semisynthetic Derivatization Techniques

Akuammicine methiodide is a quaternary ammonium (B1175870) salt derived from the natural alkaloid akuammicine. Its preparation is a straightforward semisynthetic modification. The synthesis involves the methylation of the tertiary amine within the akuammicine structure. ontosight.ai

This transformation is typically achieved through a standard quaternization reaction with methyl iodide (iodomethane). ontosight.aidrugfuture.com In this SN2 reaction, the lone pair of electrons on the nucleophilic tertiary nitrogen atom (N-b) of akuammicine attacks the electrophilic methyl group of methyl iodide. This forms a new carbon-nitrogen bond and displaces the iodide ion, which then serves as the counterion to the newly formed positively charged quaternary ammonium center. The resulting product, this compound, is a salt that crystallizes from water and has a reported melting point of 252°C. drugfuture.com This derivatization is one of several semisynthetic modifications used to probe the structure-activity relationships of the akuammicine scaffold. chemrxiv.orgchemrxiv.orguic.edu

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role/Context |

|---|---|---|---|

| Akuammicine | C₂₀H₂₂N₂O₂ | 322.40 | Target natural product |

| This compound | C₂₁H₂₅IN₂O₂ | 464.34 | Quaternary ammonium salt derivative |

| Strychnine (B123637) | C₂₁H₂₂N₂O₂ | 334.42 | Related Strychnos alkaloid |

| Wieland-Gumlich aldehyde | C₁₉H₂₀N₂O₂ | 308.38 | Intermediate in strychnine synthesis |

| Tryptamine (B22526) | C₁₀H₁₂N₂ | 160.22 | Common starting material in alkaloid synthesis |

| Methyl iodide (Iodomethane) | CH₃I | 141.94 | Reagent for methiodide formation |

| Camphorsultam | C₁₀H₁₇NO₂S | 215.31 | Chiral auxiliary |

Akuammicine Methiodide: Synthesis, Derivatives, and Structural Modifications

Synthesis of Akuammicine (B1666747) Methiodide via Quaternization Reactions

Akuammicine methiodide is synthesized from its parent compound, akuammicine, through a quaternization reaction. researchgate.net This process involves treating the tertiary amine of akuammicine with methyl iodide. acs.org The nitrogen atom's lone pair of electrons attacks the methyl group of the methyl iodide, forming a new nitrogen-carbon bond. This results in a quaternary ammonium (B1175870) salt, with the iodide acting as the counter-ion. acs.orgchemrxiv.org This specific modification, which yields crystals with a melting point of 252°C, alters the chemical properties of the parent alkaloid. drugfuture.com In some synthetic strategies, quaternization of the Nb nitrogen with methyl iodide has been employed as a step to influence subsequent reactions, such as oxidation, although this can sometimes lead to complex mixtures. acs.org

Other Synthetic Analogues and Derivatives of Akuammicine

The akuammicine structure has been a template for numerous synthetic derivatives designed to investigate structure-activity relationships (SAR). chemrxiv.org These efforts have produced a collection of analogues with modified functional groups at various positions, including the aromatic ring, olefins, and the nitrogen atom. chemrxiv.orguic.edu

Halogenated Derivatives (e.g., 10-Iodo-akuammicine, 10-Bromo-akuammicine)

Significant attention has been given to the halogenation of the C10 position on the indole's aromatic ring. chemrxiv.orguic.edu The synthesis of 10-bromo-akuammicine and 10-iodo-akuammicine is achieved through electrophilic substitution using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). chemrxiv.org These halogenated derivatives have demonstrated a dramatic increase in potency at the kappa opioid receptor (KOR) compared to the parent compound, with Ki values of 5.1 nM for the bromo- derivative and 2.4 nM for the iodo- derivative. chemrxiv.orgnih.gov This enhancement in activity highlights the critical role of substitutions at the C10 position. chemrxiv.orguic.edu

| Compound Name | Halogen Atom | Position of Substitution | Key Synthetic Reagent |

| 10-Iodo-akuammicine | Iodine | C-10 | N-Iodosuccinimide (NIS) |

| 10-Bromo-akuammicine | Bromine | C-10 | N-Bromosuccinimide (NBS) |

Other Nitrogen-Oxide and Modified Akuammicine Structures

The chemoselective oxidation of akuammicine has been explored to generate other related alkaloid families and complex structures. For instance, oxidation of an akuammicine congener can lead to the formation of N-oxide alkaloids. researchgate.net In one notable synthetic cascade, an oxidized N-oxide derivative of akuammicine was converted into the complex, hexacyclic architecture of alsmaphorazine B. researchgate.netacs.org This demonstrates how modifications involving the nitrogen atom can lead to dramatic structural rearrangements and the generation of entirely new alkaloid frameworks. acs.org

Strategic Modifications for Receptor Probe Development

Natural products like akuammicine and their derivatives are valuable tools for developing chemical probes to study membrane receptors such as G-protein coupled receptors (GPCRs). nih.gov The structurally unique scaffold of akuammicine is distinct from other known opioid ligands, offering new opportunities to investigate receptor pharmacology. chemrxiv.orguic.edu Strategic modifications, particularly the C10 halogenations that significantly boost potency and selectivity for the kappa opioid receptor (KOR), have produced powerful molecular probes. chemrxiv.orguic.eduuic.edu These selective ligands are instrumental in exploring the KOR's signaling pathways and its potential as a therapeutic target. chemrxiv.orguic.edunih.gov The development of these analogues underscores the utility of using natural product scaffolds as a starting point for creating highly specific tools for receptor research. researchgate.netresearchgate.net

Pharmacological Investigations at the Molecular and Cellular Levels Pre Clinical

Modulation of Cellular Processes Beyond Opioid Receptors

Beyond its well-documented interactions with opioid receptors, the indole (B1671886) alkaloid akuammicine (B1666747) and its related compounds have been investigated for their effects on other significant cellular pathways. Pre-clinical studies have explored their potential to modulate glucose metabolism, vascular smooth muscle tone, and their activity against protozoan parasites. These investigations highlight a broader pharmacological profile for this class of natural products.

Glucose Uptake Stimulation in Adipocytes

Research has shown that akuammicine, an indole alkaloid isolated from the seeds of Picralima nitida, can influence glucose metabolism at a cellular level. researchgate.net In a study utilizing differentiated 3T3-L1 adipocytes, a standard cell line for studying fat cell biology, akuammicine was found to stimulate glucose uptake. researchgate.net This activity suggests that the compound may act directly on cellular mechanisms involved in glucose transport in fat cells, an area of interest for managing conditions like type-II diabetes mellitus. researchgate.net

Table 1: Effect of Akuammicine on Glucose Uptake in Adipocytes

| Compound | Cell Model | Observed Effect | Source |

|---|---|---|---|

| Akuammicine | Differentiated 3T3-L1 Adipocytes | Stimulated glucose uptake | researchgate.net |

Vasorelaxant Activities in Vascular Tissues

The effects of akuammicine-type alkaloids on vascular tissues have also been a subject of pharmacological investigation. A study on alkaloids isolated from the branches of Alstonia scholaris evaluated their vasorelaxant properties against contractions induced by phenylephrine (B352888) in rat mesenteric arteries. nih.gov The findings indicated that several of these alkaloids exhibited significant vasorelaxant effects. nih.govresearchgate.net Notably, the akuammicine-type alkaloids demonstrated greater vasorelaxant activity compared to other types of alkaloids isolated in the same study, suggesting that this specific chemical scaffold may be a promising starting point for developing vasodilator agents. nih.gov

Table 2: Vasorelaxant Activity of Akuammicine-Type Alkaloids

| Compound Class | Source Plant | Tissue Model | Inducing Agent | Observed Effect | Source |

|---|---|---|---|---|---|

| Akuammicine-type alkaloids | Alstonia scholaris | Rat mesenteric arteries | Phenylephrine | Showed significant vasorelaxant activities, with greater potency than other alkaloid types studied. | nih.gov |

Anti-Protozoal Activity in In Vitro Models

The potential of akuammicine derivatives as anti-protozoal agents has been explored in in vitro settings. Specifically, akuammicine methiodide, an alkaloid isolated from Alstonia scholaris, was tested for its activity against the mammalian forms of Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. The investigation found that at a concentration of 30μg/ml, the compound resulted in 100% inhibition. However, broader studies comparing various alkaloids have suggested that monomeric alkaloids, like those of the akuammicine type, are generally less active against protozoa than dimeric alkaloids. researchgate.net

Table 3: In Vitro Anti-Protozoal Activity of this compound

| Compound | Organism | Assay Type | Result | Source |

|---|---|---|---|---|

| This compound | Trypanosoma brucei brucei (mammalian forms) | In vitro inhibition | 100% inhibition at 30μg/ml |

Investigations on Related Alkaloids and Their Pharmacological Profiles

The pharmacological interest in akuammicine is part of a broader investigation into the family of akuamma alkaloids, which are primarily extracted from the seeds of Picralima nitida. nih.gov These studies have sought to characterize the activity of several related indole alkaloids, including akuammine (B1666748), pseudo-akuammigine, akuammidine, akuammiline (B1256633), and picraline. nih.govresearchgate.net

The primary focus of this research has been on their interaction with opioid receptors. chemrxiv.org Cellular assays have established that these alkaloids generally exhibit higher binding affinity and functional activity at the mu-opioid receptor (μOR) and kappa-opioid receptor (κOR) compared to the delta-opioid receptor (δOR). nih.govchemrxiv.org Akuammicine itself has been identified as a full agonist at the kappa-opioid receptor (KOR) with a moderate affinity. nih.gov

To improve upon the natural potency, semi-synthetic derivatives have been created and evaluated. For instance, modified versions of akuammine and pseudo-akuammigine have been developed that show improved potency at the μOR. nih.gov Furthermore, derivatives such as 10-Iodo-akuammicine and 10-Bromo-akuammicine have been synthesized and found to possess higher affinity and selectivity for the KOR than the parent compound. nih.gov These investigations underscore the potential of the akuamma alkaloid scaffold as a template for developing novel receptor-targeted compounds. chemrxiv.org

Table 4: Pharmacological Profiles of Related Akuamma Alkaloids

| Alkaloid | Primary Pharmacological Target | Key Findings | Source |

|---|---|---|---|

| Akuammine | Opioid Receptors (μOR, κOR) | Weakly potent μOR agonist. | nih.govnih.gov |

| Pseudo-akuammigine | Opioid Receptors (μOR, κOR) | Weakly potent μOR agonist. | nih.govnih.gov |

| Akuammidine | Opioid Receptors (μOR, κOR) | Characterized for binding and functional activity at opioid receptors. | nih.gov |

| Akuammicine | Opioid Receptors (κOR) | Full agonist at the κOR with moderate affinity. | nih.govnih.gov |

| Akuammiline | Opioid Receptors | Investigated for binding and functional activity at opioid receptors. | nih.gov |

| Picraline | Opioid Receptors | Investigated for binding and functional activity at opioid receptors. | nih.gov |

| 10-Iodo-akuammicine | Kappa-Opioid Receptor (KOR) | Higher affinity and selectivity for KOR than akuammicine. | nih.gov |

| 10-Bromo-akuammicine | Kappa-Opioid Receptor (KOR) | Higher affinity and selectivity for KOR than akuammicine. | nih.gov |

Structure Activity Relationship Sar Studies

SAR Analysis at Opioid Receptors (KOR and MOR)

Akuammicine (B1666747) is a selective agonist for the kappa-opioid receptor (KOR) with moderate affinity and has also been reported to act as a μ-opioid receptor (MOR) agonist. chemrxiv.orgwikipedia.orgdigitellinc.com It displays a preference for the KOR, with a reported binding affinity (Ki) of approximately 0.2 µM at KOR and 0.5 to 0.6 µM at MOR. nih.gov This foundational activity has prompted extensive research into how derivatization of the akuammicine scaffold can alter its interaction with these receptors.

The most significant enhancements in KOR potency and selectivity have been achieved through substitutions at the C10 position of the indole's aryl ring. chemrxiv.orgacs.orgacs.org This suggests that the C10 position is oriented toward a subpocket of the KOR binding site that can accommodate specific substitutions. chemrxiv.org

Halogenation at the C10 position leads to a dramatic increase in KOR potency. chemrxiv.org For instance, the introduction of bromine (10-Bromo-akuammicine) or iodine (10-Iodo-akuammicine) results in compounds with over a 200-fold improvement in KOR potency compared to the parent akuammicine. chemrxiv.orgacs.orgnih.gov These halogenated derivatives, 10-Bromo-akuammicine and 10-Iodo-akuammicine, are full KOR agonists with high affinity (Ki values of 5.1 nM and 2.4 nM, respectively) and remarkable selectivity for the KOR over the MOR. nih.gov Specifically, certain derivatives achieve over 15,000-fold greater affinity for the KOR compared to the MOR. chemrxiv.org

Aryl substitutions at C10 also yield highly potent KOR agonists. chemrxiv.org Notably, a derivative bearing a furan (B31954) ring at this position was identified as one of the most potent compounds, demonstrating the favorability of certain aromatic systems in this region. chemrxiv.org

| Compound | KOR Affinity (Ki) | MOR Affinity (Ki) | KOR Potency (EC50) | Selectivity (KOR vs MOR) | Reference |

|---|---|---|---|---|---|

| Akuammicine | 89 nM | ~500-600 nM | 240 nM | ~6-7 fold | digitellinc.comnih.gov |

| 10-Bromo-akuammicine | 0.36 nM | >10,000 nM | 3.9 nM | >2,800 fold | chemrxiv.orgnih.gov |

| 10-Iodo-akuammicine | 0.087 nM | >10,000 nM | 5.7 nM | >40,000 fold | chemrxiv.orgnih.gov |

Manipulations of the core akuammicine scaffold at positions other than C10 have also been explored. Alkylation of the tertiary nitrogen to form a quaternary ammonium (B1175870) salt, as in Akuammicine methiodide , is generally detrimental to opioid activity, leading to a near-complete loss of function. chemrxiv.org This is significant as it suggests the tertiary amine is crucial for receptor interaction, likely forming key salt-bridge interactions within the receptor binding pocket. chemrxiv.org However, this loss of activity upon N-alkylation can be partially rescued by the simultaneous bromination of the C10 position, which resulted in derivatives with moderate potency. chemrxiv.org

The biosynthesis of akuammicine involves the enzyme geissoschizine oxidase, which catalyzes complex cyclization and bond rearrangements from precursors like strictosidine (B192452) to form the characteristic strychnos scaffold. researchgate.net The rigid, polycyclic structure of akuammicine is a key feature, and while major rearrangements are synthetically challenging, they represent a potential avenue for developing novel ligands.

Impact of C10 Substitutions on Receptor Affinity and Potency

SAR for Glucose Uptake Modulation

Akuammicine has been shown to stimulate glucose uptake in a concentration-dependent manner in differentiated 3T3-L1 adipocytes. researchgate.netmdpi.com This activity is linked to the traditional use of Picralima nitida seeds in the management of type 2 diabetes. researchgate.net Of six indole (B1671886) alkaloids isolated from the plant, including akuammidine, akuammine (B1666748), and picraline, akuammicine was a notable active compound for enhancing glucose uptake. researchgate.net Currently, detailed SAR studies on how derivatives of akuammicine affect glucose uptake modulation are not extensively reported in the literature.

SAR for Vasorelaxant Activities

Studies on alkaloids isolated from Alstonia scholaris and other related plants have identified akuammicine-type alkaloids as possessing significant vasorelaxant properties. nih.gov These compounds were found to be more potent in relaxing phenylephrine-induced contractions in rat mesenteric arteries compared to other alkaloid framework types from the same source. nih.gov One study on new monoterpenoid indole alkaloids from Gardneria multiflora also highlighted the potent vasorelaxant activity of a compound with an EC₅₀ value of 8.7 μM. mdpi.com While this indicates the potential of the general scaffold, a preliminary SAR analysis suggests that specific substitutions influence this activity, though a detailed exploration remains to be fully elucidated. nih.gov

Methodologies for SAR Elucidation

The primary method for elucidating the SAR of akuammicine has been semi-synthetic derivatization . chemrxiv.orgdigitellinc.comuic.edu This involves isolating the natural product in significant quantities and then applying late-stage functionalization techniques to create a collection of analogues. chemrxiv.orguic.edu These derivatives are then screened in biological assays (e.g., radioligand binding, cAMP inhibition) to determine their affinity and functional activity at specific receptors. chemrxiv.orgnih.gov

Computational modeling and molecular docking have also been employed to understand how akuammicine and its derivatives bind to target receptors. nih.govrsdjournal.org These in silico methods help to predict binding poses and identify key ligand-receptor interactions, such as the salt-bridge formation by the tertiary amine with Asp138 in the KOR. chemrxiv.org Such models provide a rational basis for designing new derivatives with improved pharmacological profiles. nih.gov

Analytical Methodologies in Akuammicine and Akuammicine Methiodide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating individual alkaloids from complex plant extracts and for assessing the purity of isolated compounds. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of indole (B1671886) alkaloids. researchgate.netuniversiteitleiden.nl When coupled with a Photodiode Array (PDA) detector, HPLC allows for the quantification and purity assessment of compounds like akuammicine (B1666747). researchgate.netmdpi.com The PDA detector provides spectral information across a range of wavelengths, aiding in peak identification and purity analysis. japsonline.com For instance, a reversed-phase HPLC method can be developed to separate various terpenoid indole alkaloids, including their precursors. universiteitleiden.nl

Given that many alkaloids, including akuammicine, are chiral, Chiral Liquid Chromatography (Chiral LC) is indispensable for separating enantiomers. pensoft.net This is often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their resolution. pensoft.netnih.gov The enantiomeric purity of enzymatically produced akuammicine has been confirmed using chiral LC-MS, demonstrating its effectiveness in distinguishing between stereoisomers. nih.gov

Table 1: HPLC Methods for Alkaloid Analysis

| Analytical Technique | Column Type | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| HPLC-PDA | C18 | Potassium dihydrogen orthophosphate and acetonitrile | PDA at 284 nm | Quantitative estimation and purity assessment of pharmaceuticals. japsonline.com |

| Chiral LC-MS | Lux i-Cellulose 5 | 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile | Mass Spectrometry | Enantiomeric resolution of akuammicine. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of alkaloids, particularly for volatile or derivatized compounds. scielo.brnotulaebotanicae.roresearchgate.net In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides information about the molecular weight and fragmentation pattern. ajgreenchem.comwiley.com This technique has been widely used for the qualitative and quantitative analysis of indole alkaloids in various plant extracts. researchgate.netnotulaebotanicae.ro For complex mixtures, derivatization, such as with trimethylsilyl (B98337) (TMS), can improve the chromatographic profile of certain alkaloids. researchgate.net

Table 2: GC-MS Parameters for Alkaloid Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | HP-5MS capillary column (30 m × 0.25 mm; film thickness 0.25 µm) notulaebotanicae.ro |

| Carrier Gas | Helium notulaebotanicae.roajgreenchem.com |

| Injector Temperature | 280 °C notulaebotanicae.ro |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV scielo.brajgreenchem.com |

High-Performance Liquid Chromatography (HPLC-PDA, Chiral LC)

Mass Spectrometry for Structural Characterization

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of alkaloids through fragmentation analysis. nih.govslideshare.net Electrospray Ionization (ESI)-MS is commonly used for the analysis of indole alkaloids. mdpi.com In the case of akuammicine, it is often detected as the protonated molecule [M+H]⁺ at m/z 323. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. For example, the MS/MS fragmentation of akuammicine often shows a significant fragment at m/z 291. mdpi.com The fragmentation patterns are crucial for distinguishing between isomers and identifying unknown compounds. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including complex alkaloids like akuammicine and its derivatives. ijpsr.comslideshare.netchemistry-chemists.compageplace.de Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule. ufba.brrsc.org

In ¹H NMR, the chemical shifts, coupling constants, and multiplicities of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. acs.orgrsc.org For ¹³C NMR, the chemical shifts of the carbon signals reveal the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary). researchgate.netwisc.educhemistryviews.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately allowing for the unambiguous assignment of the entire molecular structure. mdpi.com The formation of the methiodide derivative, as in akuammicine methiodide, results in characteristic downfield shifts in the NMR spectrum, particularly for the protons and carbons near the newly formed quaternary nitrogen center, which aids in confirming the structure. pw.edu.pl

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Akuammicine |

| This compound |

| Alstonine |

| Akuammigine |

| Akuammine (B1666748) |

| Picraline |

| Picratidine |

| Chloroquine |

| Quinine |

| Echitamidine-N-oxide-19-o-β-D-glucopyranoside |

| Tryptophan |

| Tryptamine (B22526) |

| Serpentine |

| Ajmalicine |

| Catharanthine |

| Vindoline |

| Vindolinine |

| Vincristine (B1662923) |

| Vinblastine (B1199706) |

| Anhydrovinblastine |

| Loganin |

| Paracetamol |

| Aspirin |

| Diphenhydramine |

| p-aminophenol |

| p-nitrophenol |

| Salicylic acid |

| Nicotine |

| Vohimbol methochloride |

| Dihydrocorynantheol methochloride |

| Hunterburnine a-methochloride |

| Hunterburnine /S-methochloride |

| Huntrabrine methochloride |

| Geissoschizine |

| Strictosidine (B192452) aglycone |

| Strictamine |

| Cochrovicine |

| 12-methoxy-vincamine |

| Pericyclivine |

| Pleiocarpamine |

| Vindorosine |

| 19R-vindolinine |

| Perivine |

| Echitamine |

| Nb-demethylalstogustine |

| Loganetin |

| Tubotaiwine |

| Venoterpine |

| α-amyrin |

| lupeol acetate |

| stigmasterol |

| β-sitosterol |

| campesterol |

| echitamidine-N-oxide-19 |

| Tacamonine |

| 17 alpha-hydroxytacamonine |

| deethyleburnamonine |

| vindeburnol |

| Emodin |

| Skyrin glucoside |

| Hydroxymethyl aloin |

| Kaempferol |

| Coclaurine |

| N-methyl coclaurine |

| Berberine |

| Oxyberberine |

| Berberastine |

| Epiberberine |

| Columbamine |

| Jatrorrhizine |

| Berberrubine |

| Thalictricavine |

| Thalifendine |

| Coptisine |

| Palmatine |

| Tetrahydropalmatine |

| Concubine |

| Phellodendrine |

| Isocorypalmine |

| Tetrahydrojatrorrhizine |

| Oxypalmatine |

| Protopine |

| 1,2,3,4-tetrahydroisoquinoline |

| 1,4-dihydroisoquinoline |

| 1H indole-oxime |

| Akuammicine N-oxide |

| Alsmaphorazine B |

| 19-E-picrinine |

| 19-E-akuammidine |

| 19-E-vallesiachotamine |

| 19-S-scholaricine |

| 19,20-Z-alstoscholarine |

| 2-demethylscholarine |

| Scholaricine |

| N,N-dimethyltryptamine |

| Morphine |

| Taraxerol |

| Taraxer-14-en-3-one |

| Taraxasterol |

| 3β-(E)-coumaroyltaraxerol |

| Cabraleadiol monoacetyl |

| Cabraleadiol |

| N-methoxy-N-methylbenzamide |

| 2-chloro-N-methoxy-N-methylbenzamide |

| 3-chloro-N-methoxy-N-methylbenzamide |

| N-methoxy-N-methyl-4-nitrobenzamide |

| N-methoxy-N-methyl-3-(trifluoromethoxy)benzamide |

| 4-cyano-N-methoxy-N-methylbenzamide |

| N,4-dimethoxy-N-methylbenzamide |

| N1,N4-dimethoxy-N1,N4-dimethylterephthalamide |

| N4,N4'-dimethoxy-N4,N4'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxamide |

| Pleiocarpamine |

| Fluorocarpamine |

| Vincamine |

| Yohimbine |

| Vallesiachotamine |

| Vincanine |

| Rhazine |

| Homolycorine |

| Galanthamine |

| Lycorine |

| Tepotinib |

| Pyridine |

| Picoline |

Future Research Directions and Utility As Research Tools

Advancements in Total and Semisynthetic Strategies

While the total synthesis of akuammicine (B1666747) has been achieved, future efforts will likely focus on developing more concise and efficient routes. oup.comresearchgate.net Researchers aim to create modular total syntheses and robust isolation protocols to access the complex scaffold of akuammicine and related natural products. nih.gov These advancements are crucial for generating sufficient quantities of the core molecule for further derivatization and biological evaluation. nih.gov

A significant area of interest lies in the late-stage diversification of the akuammicine scaffold. nih.gov This involves developing chemoselective reactions to modify specific functional groups on the isolated natural product, allowing for the rapid generation of a library of novel derivatives. nih.govchemrxiv.org Such strategies enable a systematic exploration of the structure-activity relationships (SAR) of akuammicine-based compounds. chemrxiv.orgacs.org

Development of Akuammicine-Based Molecular Probes for Receptor Biology

The distinct pharmacological profile of akuammicine, particularly its activity at the kappa opioid receptor (κOR), makes it an excellent starting point for the development of molecular probes. uic.eduresearchgate.netacs.org These probes are essential tools for studying the biology of receptors like the κOR and other G-protein coupled receptors (GPCRs) and ligand-gated ion channels (LGICs). nih.govuniversiteitleiden.nl

Future research will focus on designing and synthesizing akuammicine derivatives that can act as highly potent and selective probes. nih.govchemrxiv.org This includes the development of radiolabeled ligands, fluorescent probes, and photoaffinity labels to investigate ligand-receptor interactions, receptor trafficking, and signaling pathways with greater precision. nih.gov The use of these molecular tools will provide a deeper understanding of the physiological and pathological roles of their target receptors. nih.govuniversiteitleiden.nl

Further Exploration of Biosynthetic Enzymes for Synthetic Biology

The elucidation of the biosynthetic pathway of akuammicine has opened up new possibilities in synthetic biology. rsc.orgrsc.orgfrontiersin.org Key enzymes involved in the formation of the akuammicine scaffold, such as geissoschizine oxidase, have been identified and characterized. rsc.orgresearchgate.net

Future research will likely involve the discovery and characterization of additional downstream enzymes in the akuammilan (B1240834) alkaloid biosynthetic pathway. rsc.orgrsc.org Understanding the function and mechanism of these enzymes will be crucial for their application in metabolic engineering and synthetic biology. rsc.org By harnessing these biocatalysts, it may be possible to produce akuammicine and its analogs in heterologous systems like yeast or Nicotiana benthamiana, providing a sustainable and scalable source for these valuable compounds. rsc.orgfrontiersin.org Furthermore, manipulating these enzymatic pathways could lead to the "new to nature" alkaloids with potentially novel biological activities. frontiersin.org

Comparative Pharmacological Profiling of Akuammicine Derivatives

Initial studies have shown that derivatives of akuammicine can exhibit significantly enhanced potency and selectivity for the κOR compared to the parent compound. chemrxiv.orgacs.orgnih.gov For instance, substitutions at the C10 position of the aryl ring have resulted in a more than 200-fold increase in κOR potency. chemrxiv.orgacs.org

A systematic and comparative pharmacological profiling of a broader range of akuammicine derivatives is a critical next step. nih.gov This will involve evaluating their binding affinities and functional activities at a wide panel of central nervous system receptors to establish a comprehensive understanding of their selectivity profiles. uic.eduacs.orgnih.gov Such studies are essential to identify derivatives with optimal therapeutic potential and minimal off-target effects. nih.govacs.org The differing abilities of these derivatives to recruit β-Arrestin-2 also indicate distinct signaling properties that warrant further investigation. chemrxiv.orgacs.org

Investigating Multi-ligand Interactions and Allosteric Modulation

The complex structure of akuammicine suggests the potential for unique interactions with its target receptors, including the possibility of allosteric modulation. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a mechanism to fine-tune receptor activity with potentially greater selectivity and fewer side effects.

Future research should investigate whether akuammicine or its derivatives can act as allosteric modulators of the κOR or other receptors. nih.govkappatherapeutics.org This will involve sophisticated binding and functional assays to detect and characterize allosteric effects. Identifying akuammicine-based allosteric modulators could open up new avenues for drug discovery, providing novel therapeutic agents with more nuanced pharmacological profiles. nih.gov

Leveraging Structural Insights for Rational Design of Chemical Tools

The growing body of structural information, including X-ray crystal structures of related compounds and homology models of target receptors, provides a powerful platform for the rational design of novel akuammicine-based chemical tools and therapeutic leads. rsc.orgrsc.org Structure-based drug design can guide the synthesis of derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

By combining computational modeling with synthetic chemistry and pharmacological testing, researchers can iteratively refine the akuammicine scaffold to optimize its interactions with its biological targets. nih.gov This rational design approach will accelerate the development of next-generation research tools and potential drug candidates derived from the unique chemical framework of akuammicine. nih.govresearchgate.net

Q & A

Q. What metadata standards should accompany publications on this compound to facilitate data reuse?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). For chemical include InChIKey, IUPAC names, and spectral calibration details. Pharmacological datasets should specify assay conditions (e.g., buffer composition, cell passage number) in structured formats (XML/JSON). Deposit raw data in repositories like Zenodo or ChEMBL with CC-BY licenses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.